molecular formula C8H11BrN2O B12963153 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine

Cat. No.: B12963153
M. Wt: 231.09 g/mol
InChI Key: FXSBGWAEPGIDPO-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine is an organic compound with the molecular formula C8H11BrN2O. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and dimethyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-4,6-dimethylpyridin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of 2-substituted-5-methoxy-4,6-dimethylpyridin-3-amine derivatives.

    Oxidation: Formation of 2-bromo-5-formyl-4,6-dimethylpyridin-3-amine or 2-bromo-5-carboxy-4,6-dimethylpyridin-3-amine.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methoxy-2-methylpyridine
  • 5-Bromo-2-methoxy-4-methylpyridine
  • 2-Bromo-5-methoxypyridine

Uniqueness

2-Bromo-5-methoxy-4,6-dimethylpyridin-3-amine is unique due to the presence of both bromine and methoxy groups on the pyridine ring, along with two methyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-5-methoxy-4,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-4-6(10)8(9)11-5(2)7(4)12-3/h10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBGWAEPGIDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1OC)C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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